Tariquidar

Descripción general

Descripción

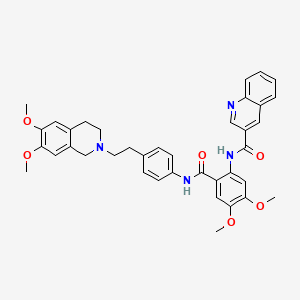

Tariquidar es un inhibidor de la P-glucoproteína de tercera generación que ha sido estudiado ampliamente por su potencial para superar la multirresistencia a los fármacos en las células cancerosas. Es un derivado del ácido antranílico y ha demostrado ser prometedor para aumentar la eficacia de varios agentes quimioterapéuticos al inhibir la salida de fármacos de las células cancerosas .

Aplicaciones Científicas De Investigación

Tariquidar tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como una herramienta para estudiar los mecanismos de resistencia a los fármacos y la salida en las células.

Biología: Ayuda a comprender el papel de la P-glucoproteína en los procesos celulares.

Medicina: Investigado por su potencial para aumentar la eficacia de los agentes quimioterapéuticos en el tratamiento del cáncer.

Mecanismo De Acción

Tariquidar ejerce sus efectos inhibiendo la P-glucoproteína, una proteína de transporte que bombea fármacos fuera de las células. Al unirse al sitio de unión H de la P-glucoproteína, this compound evita la salida de los agentes quimioterapéuticos, aumentando así su concentración intracelular y mejorando su eficacia . Esta inhibición de la P-glucoproteína también afecta la distribución y la biodisponibilidad de los fármacos, así como la migración de las células dendríticas .

Análisis Bioquímico

Biochemical Properties

Tariquidar interacts with P-gp, a transport protein found in normal cells . P-gp has many transport and modulatory functions, affecting the distribution and bioavailability of drugs and mediating the migration of dendritic cells . This compound and its derivatives may bind to the H-binding site of P-gp through multiple mechanisms of binding .

Cellular Effects

This compound has been shown to significantly potentiate the sensitivity of MRP7-transfected HEK293 cells to MRP7 substrates and increase the intracellular accumulation of paclitaxel . It directly impairs paclitaxel efflux and can downregulate MRP7 protein expression in a concentration- and time-dependent manner after prolonged treatment .

Molecular Mechanism

This compound is responsible for multidrug resistance through transport of anti-cancer drugs out of their target cells . It is proposed that this compound’s and its derivatives may bind to the H-binding site of P-gp through multiple mechanisms of binding . It has been suggested that membrane lipids may preconfigure this compound into an active ligand conformation for efficient binding to the regulatory site .

Temporal Effects in Laboratory Settings

This compound has been shown to be well-tolerated in laboratory settings . At doses of 2 or 3 mg/kg TQD, only a few adverse events probably related to this compound were reported .

Dosage Effects in Animal Models

In animal studies, this compound has been shown to increase the delivery of P-gp substrates into the brain by several folds . The study found a high bioavailability of this compound in rats after oral dosing . Oral bioavailability was significantly higher for formulation B (86.3%) than for formulation A (71.6%) .

Metabolic Pathways

This compound is involved in the metabolic pathways that affect the distribution and bioavailability of drugs . It is proposed that this compound and its derivatives may bind to the H-binding site of P-gp through multiple mechanisms of binding .

Transport and Distribution

This compound is a potent P-gp inhibitor that affects the distribution and bioavailability of drugs . It is proposed that this compound and its derivatives may bind to the H-binding site of P-gp through multiple mechanisms of binding .

Subcellular Localization

Given its role as a P-gp inhibitor, it is likely to be localized in the cell membrane where P-gp is typically found .

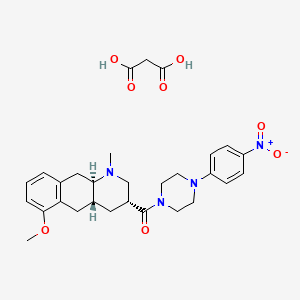

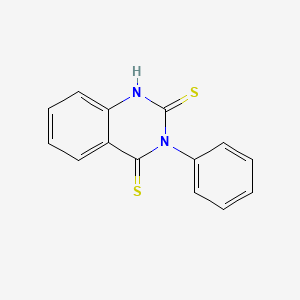

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

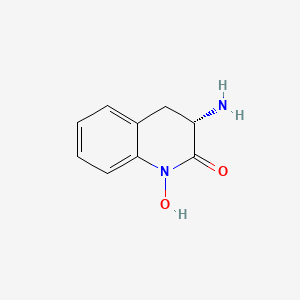

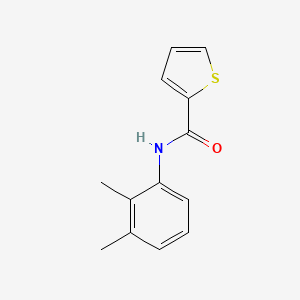

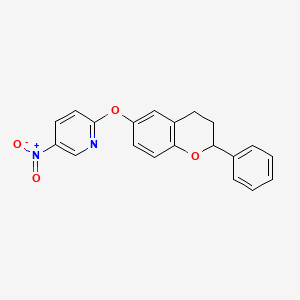

Tariquidar se puede sintetizar a través de un proceso de múltiples pasos que implica la reacción del ácido 4,5-dimetoxi-2-nitrobenzoico con 2-(6,7-dimetoxi-3,4-dihidro-1H-isoquinolin-2-il)etilamina para formar un intermedio de amida. Este intermedio se hace reaccionar luego con 4-(2-cloroetil)fenil isocianato para producir this compound .

Métodos de producción industrial

La producción industrial de this compound implica la optimización de la ruta sintética para garantizar un alto rendimiento y pureza. Esto suele incluir el uso de cromatografía líquida de alta eficacia (HPLC) para la purificación y el control de calidad .

Análisis De Reacciones Químicas

Tipos de reacciones

Tariquidar se somete a varias reacciones químicas, incluyendo:

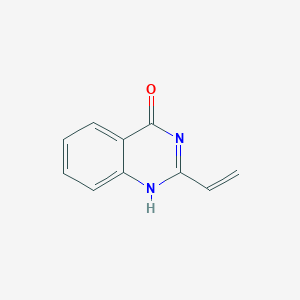

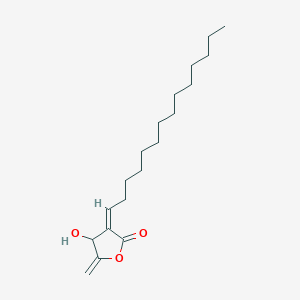

Oxidación: this compound se puede oxidar para formar derivados de quinolina.

Reducción: Las reacciones de reducción pueden convertir los grupos nitro en aminas.

Sustitución: This compound puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo cloroetil.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el gas hidrógeno en presencia de un catalizador de paladio.

Sustitución: Los nucleófilos como las aminas y los tioles se utilizan comúnmente en reacciones de sustitución.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados de quinolina e isoquinolina, que pueden tener diferentes propiedades farmacológicas .

Comparación Con Compuestos Similares

Compuestos similares

Elacridar: Otro inhibidor de la P-glucoproteína con mecanismos de acción similares.

Zosuquidar: Un potente inhibidor de la P-glucoproteína que se utiliza en combinación con fármacos citotóxicos.

Laniquidar: Otro compuesto con efectos inhibitorios similares sobre la P-glucoproteína.

Singularidad

Tariquidar es único por su alta afinidad y especificidad por la P-glucoproteína, lo que lo convierte en uno de los inhibidores más potentes disponibles. Su capacidad para revertir completamente la multirresistencia a los fármacos a bajas concentraciones lo distingue de otros compuestos similares .

Propiedades

IUPAC Name |

N-[2-[[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]-4,5-dimethoxyphenyl]quinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H38N4O6/c1-45-33-18-25-14-16-42(23-28(25)19-34(33)46-2)15-13-24-9-11-29(12-10-24)40-38(44)30-20-35(47-3)36(48-4)21-32(30)41-37(43)27-17-26-7-5-6-8-31(26)39-22-27/h5-12,17-22H,13-16,23H2,1-4H3,(H,40,44)(H,41,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGHDPFKSSRQNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4NC(=O)C5=CC6=CC=CC=C6N=C5)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H38N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174746 | |

| Record name | Tariquidar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

646.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Tariquidar is an anthranilic acid derivative third generation P-glycoprotein (P-gp) inhibitors. P-gp is a transport protein found in normal cells that has many trasport and modulatory functions, from affecting the distribution and bioavailability of drugs to mediating the migration of dendritic cells. P-gp is responsible for multidrug resistance through transport of anti-cancer drugs out of their target cells. It is proposed that tariquidar's and its derivatives may bind to the H-binding site of P-gp through multiple mechanisms of binding. | |

| Record name | Tariquidar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06240 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

206873-63-4 | |

| Record name | Tariquidar | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206873-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tariquidar [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206873634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tariquidar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06240 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tariquidar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TARIQUIDAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J58862DTVD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of tariquidar and how does it interact with it?

A1: this compound primarily targets P-glycoprotein (P-gp, also known as ABCB1), an efflux transporter protein. It acts as a potent, non-competitive inhibitor of P-gp. [, , , , ] Unlike competitive inhibitors that bind to the substrate binding site, this compound binds to a distinct site on P-gp, preventing conformational changes required for substrate transport. [, , ] This interaction ultimately inhibits the efflux activity of P-gp, leading to increased intracellular accumulation of P-gp substrate drugs. [, , , ]

Q2: Does this compound interact with other efflux transporters besides P-gp?

A2: While initially considered a specific P-gp inhibitor, research suggests this compound can also interact with breast cancer resistance protein (BCRP/ABCG2), another efflux transporter. [, , , ] At low concentrations, this compound primarily inhibits P-gp, but at higher concentrations, it can inhibit both P-gp and BCRP. [, , ] This dual inhibition potential should be considered when interpreting results, especially in systems where both transporters are expressed.

Q3: What are the downstream effects of this compound's interaction with P-gp?

A3: By inhibiting P-gp, this compound prevents the efflux of P-gp substrate drugs, leading to increased intracellular drug accumulation in cells expressing P-gp. [, , , ] This enhanced intracellular drug concentration can be particularly beneficial in overcoming MDR in cancer cells, where P-gp overexpression contributes to resistance by actively pumping out anticancer drugs. [, , , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C38H38N2O4, and its molecular weight is 586.72 g/mol.

Q5: Is there any available spectroscopic data for this compound?

A5: Specific spectroscopic data for this compound, such as NMR or IR spectra, were not provided in the reviewed research papers.

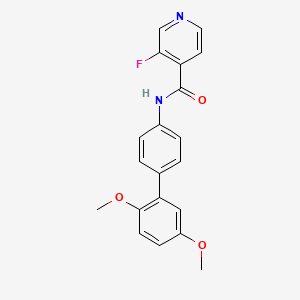

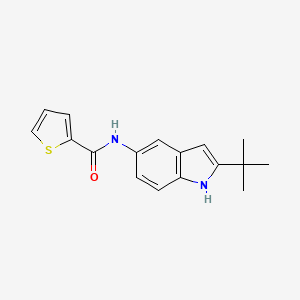

Q6: How do structural modifications of this compound affect its activity and selectivity?

A7: Research has shown that even slight structural modifications to this compound can significantly impact its potency and selectivity towards P-gp and BCRP. [, , ] Introducing polar residues, such as methoxyethoxyethylamino, morpholino, or ethoxyethyloxy moieties, to the this compound scaffold has led to the development of analogs with varying degrees of P-gp and BCRP inhibition. [] Some analogs exhibited improved solubility and metabolic stability compared to this compound. [, ] Replacing the amide bond linking the amino anthranilic ring and the tetrahydroisoquinolinethylphenylamine moiety with a C-C bond resulted in analogs with enhanced stability in mouse plasma. [] Interestingly, introducing an indole core unit led to the development of potent and highly selective ABCG2 inhibitors, with some exhibiting superior potency compared to the known ABCG2 inhibitor Ko143. []

Q7: How is this compound absorbed, distributed, metabolized, and excreted (ADME)?

A9: Research indicates that this compound can be administered both intravenously and orally, achieving plasma concentrations sufficient for pharmacological activity. [, , , , ] It exhibits a long half-life, with detectable levels in plasma even 24 hours post-administration in rats. [, ] While specific details on its metabolism and excretion were not provided in the reviewed papers, studies utilizing PET imaging with [11C]this compound suggest hepatobiliary excretion as a major elimination route. [, ]

Q8: How long does this compound maintain its P-gp inhibitory effect in vivo?

A10: Studies show that a single dose of this compound can inhibit P-gp activity for at least 48 hours in humans. [, ] This prolonged inhibitory effect is advantageous for enhancing the efficacy of anticancer drugs that are P-gp substrates, potentially improving treatment outcomes.

Q9: Does this compound exhibit any intrinsic activity against cancer cells?

A11: this compound alone does not demonstrate significant cytotoxic activity against cancer cells over a wide range of concentrations. [, ] Its primary role is to modulate P-gp activity, thereby enhancing the efficacy of co-administered anticancer agents.

Q10: What in vitro models have been used to study this compound's effects?

A14: Various in vitro models, including cell lines overexpressing P-gp (e.g., Kb-V1 cells) and BCRP (e.g., MCF-7/Topo cells) have been utilized to study this compound's inhibitory effects on these transporters. [, , ] These models have been instrumental in understanding this compound's structure-activity relationships, its potency and selectivity towards different transporters, and its ability to reverse MDR.

Q11: What in vivo models have been used to evaluate this compound's efficacy?

A15: Rodent models, including mice and rats, have been widely used to assess this compound's in vivo efficacy. [, , , , ] Researchers have employed this compound in preclinical studies involving tumor xenograft models to investigate its ability to enhance the delivery and efficacy of anticancer drugs that are substrates for P-gp and BCRP. [, , ]

Q12: What are the findings from clinical trials using this compound in combination with chemotherapy?

A17: Clinical trials using this compound in combination with chemotherapeutic agents have yielded mixed results. [, , , ] While some studies reported improved drug exposure and promising responses in a subset of patients, others were halted due to toxicity concerns. [] Further research is crucial to define appropriate patient populations and optimize treatment regimens.

Q13: What are the known resistance mechanisms associated with this compound?

A18: While this compound effectively inhibits P-gp, its ability to fully reverse MDR in some cases might be limited by several factors. These include the involvement of other efflux transporters not significantly inhibited by this compound, mutations in P-gp that reduce its binding affinity, and alternative resistance mechanisms independent of drug efflux. [, , ]

Q14: What is the safety profile of this compound?

A19: While initial clinical trials suggested this compound was well-tolerated, subsequent studies raised concerns about its toxicity profile, leading to the premature termination of some trials. [, ] Further research is needed to determine safe and effective dosing strategies and to identify potential long-term adverse effects.

Q15: What strategies are being explored to improve this compound delivery to the brain?

A20: Given the blood-brain barrier's restrictive nature, researchers are investigating various drug delivery systems to enhance this compound's brain penetration. These include the use of nanoparticles, liposomes, and focused ultrasound, aiming to bypass the barrier and deliver higher concentrations of this compound to the brain. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B1662440.png)

![(1R,2S,3S,4S,4aR)-1,2,3,4,7-pentahydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one](/img/structure/B1662441.png)

![Benzenebutanoic acid, 4-hydroxy-g-[4-hydroxy-3-(4-morpholinylmethyl)phenyl]-g-methyl-3-(4-morpholinylmethyl)-](/img/structure/B1662449.png)